

optimizing CNX 774 brequinar dosing schedule

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Compound Focus: CNX-774

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DHODH Inhibitors: Key Experimental Data

The table below summarizes quantitative data from recent studies on Brequinar (BQ) in pancreatic ductal adenocarcinoma (PDAC) models [1].

Parameter	Cell Line/Model	Experimental Context	Value or Outcome
IC50 Range (BQ)	Panel of human/murine PDAC cells	<i>In vitro</i> sensitivity	0.5 - 5 μ M [1]
Effective <i>In Vitro</i> Doses (BQ)	PaTu-8988T, PaTu-8902	Acute (24h) & long-term (7-day) treatment	0.5 μ M (low), 5 μ M (high) [1]
Synergistic Combination	PDAC cells, patient-derived organoids, mouse models	DHODHi + BCL-XL inhibition/degradation	Significant apoptosis & tumor growth inhibition [1]
Key Resistance Mechanism	Multiple cancer cell lines	Activation of salvage pathway	Upregulation of nucleoside importers (e.g., SLC29A1) [1]
Functional Consequence	CFPAC-1, B16F10 cells	2-week BQ treatment	Increased cell surface MHC-I expression [2] [3]

Detailed Experimental Protocols

Here are methodologies for key experiments cited in the research.

Protocol 1: Evaluating DHODH Inhibitor Efficacy & Resistance In Vitro

This protocol is adapted from studies investigating the metabolic and proteomic adaptation to DHODH inhibition [1].

- **Cell Culture & Treatment:**

- Seed pancreatic cancer cell lines (e.g., PaTu-8988T, CFPAC-1) in appropriate culture plates.
- Treat cells with a dose range of Brequinar (e.g., 0.1 μM to 10 μM) for acute (24-hour) or long-term (7-day) exposure. Include a DMSO vehicle control.

- **Viability & Proliferation Assay (IC50):**

- After treatment, assess cell viability using standard assays (e.g., MTT, CellTiter-Glo).
- Plot dose-response curves to calculate the half-maximal inhibitory concentration (IC50).

- **Metabolomic Profiling (LC-MS/MS):**

- **Sample Collection:** Harvest cells and extract metabolites.
- **Analysis:** Perform targeted Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
- **Key Metabolites to Monitor:**
 - **Accumulation:** Dihydroorotate, N-Carbamoyl-Aspartate (confirms on-target DHODH inhibition).
 - **Depletion:** UTP, CTP, dTTP (confirms pyrimidine nucleotide depletion).
 - **Compensation:** Uridine, Uracil (indicates salvage pathway activation).

- **Proteomic Analysis (Optional):**

- Use multiplexed isobaric tag-based quantitative mass spectrometry to profile global protein expression changes after long-term BQ treatment.

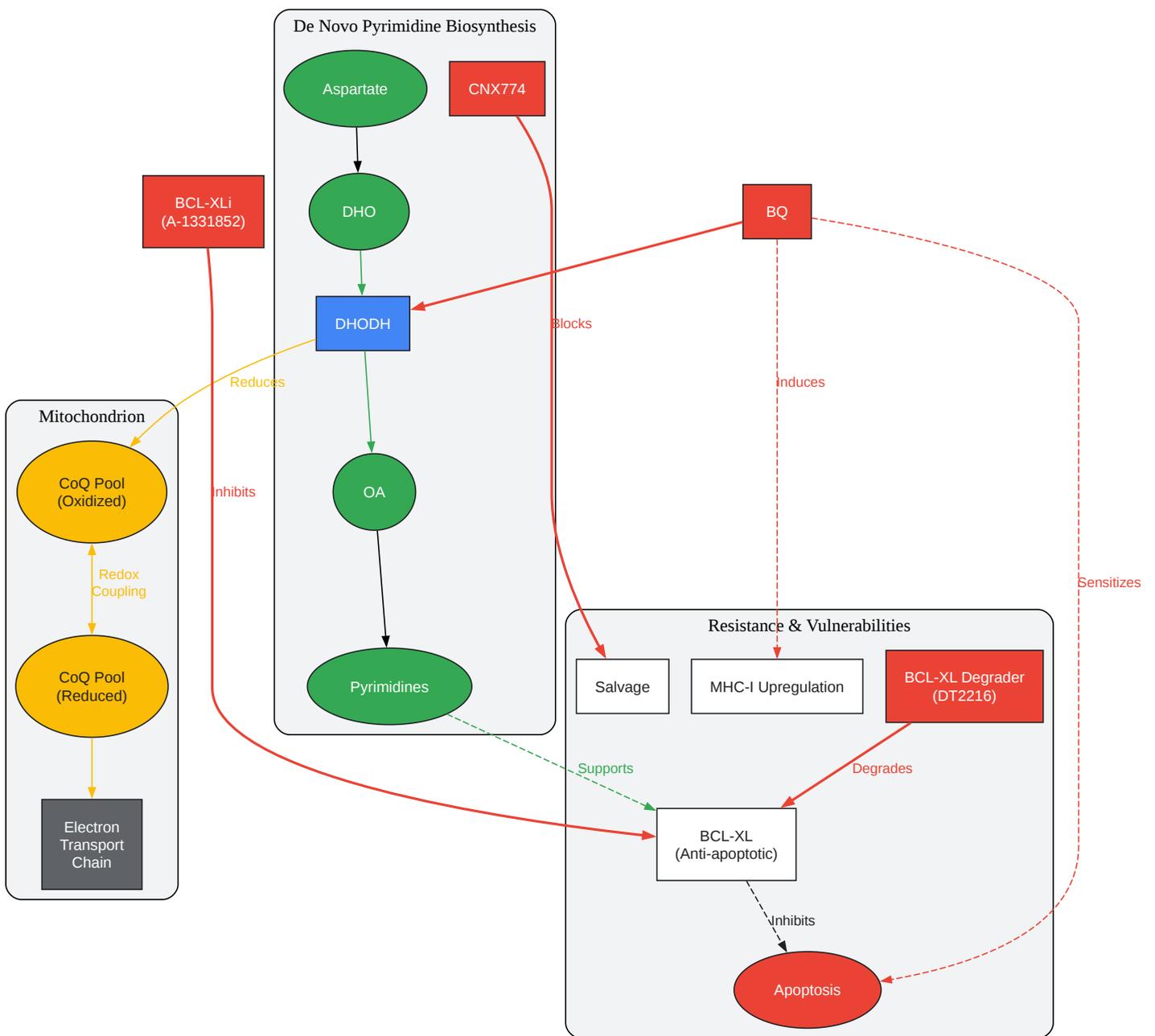
Protocol 2: Testing Synergistic Combination with BCL-XL Inhibition

This protocol is based on the finding that DHODH inhibition sensitizes cells to BCL-XL targeting [1].

- **Cell Seeding & Co-Treatment:**
 - Seed PDAC cells or patient-derived organoids.
 - Treat with either vehicle, Brequinar alone, a BCL-XL inhibitor (e.g., A-1331852) or degrader (e.g., DT2216) alone, and the combination of both drugs.
- **Apoptosis Assay:**
 - After 24-48 hours of treatment, quantify apoptosis using flow cytometry with Annexin V/propidium iodide staining.
 - **Expected Outcome:** The combination therapy should show a synergistic increase in apoptotic cells compared to either single agent.
- ***In Vivo Validation (Mouse Model):***
 - Implant PDAC cells subcutaneously in immunodeficient mice.
 - Once tumors are established, randomize mice into treatment groups: Vehicle control, Brequinar alone, BCL-XL degrader (DT2216) alone, and the combination.
 - Monitor tumor volume and body weight regularly. The combination should result in significant tumor growth inhibition without excessive toxicity.

Mechanism of Action & Combination Strategy

The following diagram illustrates the key cellular mechanisms of DHODH inhibition and the rational combination strategy based on the integrated research findings [1] [2] [4].



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Frequently Asked Questions

- **What is the primary mechanism of resistance to Brequinar?** The main compensatory mechanism is the activation of the **nucleoside salvage pathway**. Cells upregulate nucleoside importers (like SLC29A1) to scavenge extracellular uridine, bypassing the blocked *de novo* synthesis to replenish their pyrimidine pools [1].
- **Does DHODH inhibition have immunomodulatory effects?** Yes. DHODH inhibition by Brequinar or teriflunomide robustly upregulates the **antigen presentation pathway (APP)**, increasing cell surface MHC-I expression. This can enhance T-cell recognition of cancer cells and provides a rationale for combination with immune checkpoint blockade [2] [3].
- **Is there a synergistic combination strategy for DHODH inhibitors?** Integrated genetic screens revealed that DHODH inhibition alters the apoptotic proteome, creating a specific vulnerability to **BCL-XL inhibition**. Co-targeting DHODH and BCL-XL with drugs like Brequinar and DT2216 (a BCL-XL degrader) shows synergistic tumor growth inhibition in preclinical models [1].
- **What is the role of CNX-774?** **CNX-774** is an investigational compound that blocks the ENT1 nucleoside transporter. Its primary proposed role is to **overcome resistance to DHODH inhibition** by preventing the salvage of extracellular uridine, thereby forcing cancer cells to rely on the blocked *de novo* pathway [4].

Key Considerations for Your Research

- **Cell Line Variation:** Sensitivity to DHODH inhibitors varies significantly between cell lines. Always begin with an IC50 determination for your specific models [1].
- **Salvage Pathway Activity:** The efficacy of single-agent DHODH inhibition is highly dependent on the activity of the salvage pathway in your experimental system. Using culture media containing nucleosides (like uridine) can completely rescue the effects of DHODH inhibition and should be avoided unless that is the goal of the experiment [2].
- **Combination Potential:** Given the limited monotherapy efficacy in clinical trials, the most promising paths forward are rational combinations, such as with BCL-XL inhibitors or immunotherapy [1] [2].

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References

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